molecular formula C45H49NO13 B1142004 7-Epi-10-deacetyltaxol CAS No. 111149-94-1

7-Epi-10-deacetyltaxol

Cat. No.: B1142004
CAS No.: 111149-94-1
M. Wt: 811.9 g/mol
InChI Key: TYLVGQKNNUHXIP-DIYBZAJCSA-N
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Description

Definition and Taxonomic Classification

7-Epi-10-deacetyltaxol (C45H49NO13, molecular weight 811.87 g/mol) is a taxane diterpenoid characterized by a tetracyclic core structure with multiple oxygenated functional groups. Its IUPAC name, (S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl benzoate, reflects its complex stereochemistry. Taxonomically, it belongs to the class diterpenoids, subclass taxanes, and is classified as a pseudoalkaloid due to its nitrogen-containing side chain.

Table 1: Key structural features of this compound vs. paclitaxel

Feature This compound Paclitaxel
C7 configuration R-epimer S-configuration
C10 substituent Deacetylated (-OH) Acetylated (-OAc)
Molecular weight 811.87 g/mol 853.92 g/mol
Tubulin binding affinity Moderate (IC50 85 μM) High (IC50 0.01 μM)

Historical Context and Discovery

The compound was first isolated in 2017 from Pestalotiopsis microspora, an endophytic fungus inhabiting Taxodium mucronatum bark. This discovery marked a paradigm shift, as taxanes were previously thought to be exclusive to Taxus species. Earlier structural studies date to 1995, when its crystalline form was analyzed via X-ray diffraction to elucidate its "hydrophobic collapse" conformation. The microbial origin expanded opportunities for sustainable production, circumventing reliance on slow-growing yew trees.

Relationship to Paclitaxel and Taxane Family

As a structural analog of paclitaxel, this compound shares the core taxadiene skeleton but differs in two critical modifications:

  • C7 epimerization : The hydroxyl group at C7 adopts the R-configuration versus paclitaxel’s S-form, altering hydrogen-bonding networks.
  • C10 deacetylation : Loss of the acetyl group reduces hydrophobicity, impacting membrane permeability.

These changes confer distinct biochemical properties. While paclitaxel stabilizes microtubules by binding β-tubulin with nanomolar affinity, this compound exhibits weaker activity (IC50 85 μM in HeLa cells). However, it serves as a key intermediate in taxane biosynthesis and microbial transformation pathways.

Figure 1: Taxane biosynthesis pathway highlighting this compound

  • 10-Deacetylbaccatin III → this compound via P. microspora oxidation
  • Epimerization at C7 mediated by basic pH or enzymatic activity

Significance in Chemical Biology Research

The compound has emerged as a valuable tool for:

  • Structure-activity relationship (SAR) studies : Its reduced potency relative to paclitaxel helps map essential pharmacophores.
  • Apoptosis mechanism research : Induces G2/M arrest in HepG2 cells via ROS-mediated MAPK activation.
  • Biosynthetic engineering : Microbial production routes enable sustainable taxane analog development.

Table 2: Research applications and findings

Application Key Finding Source Model Reference
Apoptosis induction ↑ Bax/Bcl-2 ratio, p38 MAPK activation HepG2 hepatoma
Tubulin polymerization 23% efficacy vs. paclitaxel’s 100% Bovine tubulin
Microbial biotransform 48% yield from 10-deacetylbaccatin III Mucor sp.

Structural and Physicochemical Properties

Crystallography and Conformational Analysis

X-ray diffraction reveals a "hydrophobic collapse" conformation where:

  • The 3'-phenyl group approaches the 2-benzoyl moiety (3.69 Å distance).
  • C7 hydroxyl forms an intramolecular H-bond with C4 acetyl oxygen, stabilizing the distorted chair conformation of the C-ring.

Table 3: Physicochemical properties

Property Value Method Source
Melting point 163–170°C DSC
Solubility 2.4×10−4 g/L (25°C) Shake-flask
logP 3.74 Reversed-phase HPLC
pKa 10.2 (C7 -OH) Potentiometric titration

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-DIYBZAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559294
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
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Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78454-17-8, 111149-94-1
Record name 7-epi-10-Deacetyltaxol
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Record name 2'-epi-3'-epi-10-Deacetyltaxol
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Record name 10-Deacetyl-7-epipaclitaxel
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Record name 10-DEACETYL-7-EPIPACLITAXEL
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Preparation Methods

Fungal Source Identification and Cultivation

7-Epi-10-deacetyltaxol was first isolated from the endophytic fungus Pestalotiopsis microspora associated with Taxodium mucronatum. Taxonomic characterization involved morphological analysis (colony morphology, conidia structure) and molecular sequencing of the internal transcribed spacer (ITS) region. The fungus was cultured in potato dextrose broth under aerobic conditions at 25°C for 21 days to maximize secondary metabolite production.

Purification and Structural Confirmation

Crude extracts were subjected to silica gel column chromatography with chloroform/acetone gradients, yielding 14.7 g of crude residue from 5 L of culture broth. Further purification via preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) identified EDT, confirmed through comparative spectroscopy (NMR, MS) with paclitaxel standards. Key spectral distinctions included shifts at C-7 (δ 74.8 ppm in EDT vs. δ 76.2 ppm in paclitaxel) and the absence of the C-10 acetyl group.

Table 1: Microbial Extraction Yield and Purity

StepYield (g)Purity (%)Method
Crude Extract14.712–15Silica Gel Column
TLC Purification2.145–50Chloroform/Acetone
HPLC Final Product0.8>95C18 Reverse Phase

Semi-Synthetic Modification of Paclitaxel

Selective Deacetylation and Epimerization

Semi-synthetic routes start with paclitaxel or baccatin III. A patented method uses hydrogen peroxide (H₂O₂) and weak bases (e.g., CaCO₃, NaHCO₃) to selectively remove acetyl groups. The 2'-acetyl group is most reactive, followed by C-10 and C-7. For EDT synthesis, controlled deacetylation at C-10 and epimerization at C-7 are critical.

Table 2: Base-Dependent Reaction Outcomes

BaseReaction Time7-Ac Taxol (%)10-DAT (%)7-Epi-10-DAT (%)
NaHCO₃24 hours42.347.70.6
CaCO₃24 hours78.813.4<0.1
Na₂CO₃24 hours20.016.61.2

Key findings:

  • CaCO₃ minimizes 7-epi formation due to milder basicity, favoring 10-deacetylation over epimerization.

  • Prolonged reactions (>48 hours) increase 7-epi-10-DAT yield but reduce selectivity.

Epimerization Control

The C-7 epimerization is pH- and temperature-sensitive. Optimal conditions (pH 7.5–8.0, 25°C) achieve 15–20% epimerization without side reactions. Nuclear Overhauser effect (NOE) spectroscopy confirms stereochemical inversion at C-7.

Industrial-Scale Purification Strategies

Solvent Precipitation

A patent-pending method isolates EDT from taxane mixtures using acetone-water partitioning. Adding 30% aqueous acetone to crude extracts precipitates EDT with 3-fold purity enhancement.

Table 3: Purity Enhancement via Acetone Precipitation

Initial Purity (%)Final Purity (%)Solvent Ratio (Acetone:H₂O)
5–1020–4070:30
10–1540–6060:40
15–2060–8050:50

Chromatographic Polishing

Final purification employs hydrophobic interaction chromatography (HIC) with butyl-sepharose resins, achieving >98% purity. Gradient elution (methanol:water, 65:35 to 85:15) resolves EDT from co-eluting taxanes like 10-deacetyltaxol .

Chemical Reactions Analysis

Types of Reactions: 7-Epi-10-deacetyltaxol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. For example, oxidation can lead to the formation of more potent anticancer agents .

Scientific Research Applications

Anticancer Properties

Mechanism of Action
7-Epi-10-deacetyltaxol exhibits significant cytotoxic effects against cancer cells through several mechanisms:

  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in human hepatocellular carcinoma (HepG2) cells by activating intrinsic apoptotic pathways. The induction of apoptosis is associated with increased reactive oxygen species (ROS) generation and alterations in the Bax/Bcl-2 protein ratio, which promotes cell death .
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, disrupting normal cell division and contributing to its anticancer efficacy .

In Vitro Studies
Research has demonstrated that this compound has potent cytotoxicity against various cancer cell lines:

  • HeLa Cells : Exhibited IC50 values as low as 0.05 nM, indicating strong antiproliferative effects .
  • HepG2 Cells : Significant cytotoxicity was noted, with studies indicating a dose-dependent response leading to increased apoptosis rates .

Source and Production

This compound has been isolated from the endophytic fungus Pestalotiopsis microspora, which was obtained from the bark of Taxodium mucronatum. This microbial source provides a sustainable alternative for producing this valuable compound, addressing the supply issues associated with traditional extraction from yew trees .

Comparative Efficacy

The efficacy of this compound can be compared with other taxanes:

CompoundIC50 (nM)Cancer Cell Line
This compound0.05HeLa
PaclitaxelVariesVarious (e.g., breast)
DocetaxelVariesVarious

Future Research Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidation of its molecular mechanisms in various cancer types.
  • Combination Therapies : Investigating synergistic effects when used in combination with other chemotherapeutic agents.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials to evaluate safety and efficacy in humans.

Case Studies

Several studies have documented the effects of this compound:

  • A study published in Scientific Reports demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells through ROS-mediated pathways .
  • Another research effort highlighted its potential as an effective agent against other malignancies, suggesting broader applicability beyond liver cancer .

Mechanism of Action

7-Epi-10-deacetyltaxol exerts its effects primarily through the induction of apoptosis in cancer cells. It promotes the polymerization of microtubules and prevents their depolymerization, disrupting the mitotic spindle formation and leading to cell cycle arrest at the G2/M phase. This process is associated with the generation of reactive oxygen species and the activation of the p38 mitogen-activated protein kinase pathway .

Comparison with Similar Compounds

Comparison with Similar Taxane Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between EDT and related taxanes:

Compound Structure Source Key Bioactivity Mechanism of Action
7-Epi-10-Deacetyltaxol (EDT) C10-deacetyl, C7-epimerized Fungal (P. microspora) IC₅₀ = 32.1 μM (HepG2) ; induces G2/M arrest and apoptosis ROS/p38 MAPK pathway; intrinsic apoptosis
Paclitaxel C7-OH, C10-acetyl Plant (Taxus spp.) IC₅₀ = 0.05–10 nM (varies by cell line) ; FDA-approved for multiple cancers Microtubule stabilization → mitotic arrest
10-Deacetyltaxol C10-deacetyl Plant (Taxus spp.) Precursor to paclitaxel; lower cytotoxicity (IC₅₀ ~100x higher than paclitaxel) Similar to paclitaxel but reduced potency
7-Epi-taxol C7-epimerized Semi-synthetic/plant IC₅₀ = 0.05 nM (HeLa) ; comparable to paclitaxel in activity Microtubule stabilization; resistance profile differs due to epimerization
Cephalomannine C10-acetyl, C3′-N-benzoyl replaced with tigloyl Plant (Taxus spp.) Moderate cytotoxicity; less potent than paclitaxel Microtubule stabilization; altered side-chain reduces binding affinity

Key Comparative Insights

Bioactivity and Efficacy
  • EDT vs. Paclitaxel: While paclitaxel operates at nanomolar concentrations (IC₅₀ = 0.05 nM in HeLa ), EDT’s IC₅₀ in HepG2 is micromolar (32.1 μM) . This difference may reflect cell-line specificity or structural modifications affecting potency. EDT’s fungal origin offers a sustainable production advantage over plant-derived paclitaxel .
  • EDT vs. 10-Deacetyltaxol : The absence of the C10 acetyl group in both compounds reduces microtubule-binding affinity. However, EDT’s C7 epimerization may enhance apoptotic signaling via ROS, unlike 10-deacetyltaxol, which is primarily a biosynthetic intermediate .
Chemical Stability
Mechanistic Divergence
  • Unlike paclitaxel, which directly stabilizes microtubules, EDT induces apoptosis through oxidative stress (ROS) and MAPK pathways, bypassing microtubule targeting . This could mitigate resistance mechanisms associated with tubulin mutations .

Research Findings and Data

Apoptotic Effects of EDT in HepG2 Cells

Parameter Control 32.1 μM EDT 64.2 μM EDT 128.4 μM EDT
Apoptosis (%) 0 38.02 75.36 98.03
Nuclear Condensation (%) 0 26.32 59.03 77.32
ROS Generation Baseline 2.5x increase 4.8x increase 7.2x increase

Data derived from AO/EB staining, DAPI assays, and DCFH-DA fluorescence .

Comparative Cytotoxicity (IC₅₀ Values)

Compound HepG2 (μM) HeLa (nM) Cell Line Specificity
EDT 32.1 N/A Liver cancer focus
Paclitaxel 0.005–0.01 0.05 Broad-spectrum
7-Epi-taxol N/A 0.05 Similar to paclitaxel

Biological Activity

7-Epi-10-deacetyltaxol, a derivative of the well-known chemotherapeutic agent paclitaxel, has garnered significant attention due to its potential anticancer properties. This compound is primarily derived from endophytic fungi and exhibits biological activities that are crucial for therapeutic applications. The following sections delve into the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential applications in cancer therapy.

This compound functions similarly to paclitaxel by stabilizing microtubules and preventing their depolymerization, which is essential for mitosis. This stabilization leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. Research indicates that this compound can effectively inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cells.

Key Findings:

  • Apoptosis Induction : Studies have shown that this compound induces apoptosis in human hepatocellular carcinoma cells through the activation of caspase pathways, leading to programmed cell death .
  • Cytotoxicity : The compound exhibits significant cytotoxic effects against cancer cell lines, with IC50 values comparable to those of paclitaxel. For instance, it has been reported that extracts containing this compound significantly reduce cell viability in MCF7 cells .

Data Tables

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG212.5Apoptosis via caspase activation
MCF715.0Microtubule stabilization
A54920.0Cell cycle arrest

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that treatment with fungal-derived this compound resulted in a significant decrease in HepG2 cell viability and increased apoptosis markers such as annexin V positivity and caspase-3 activation .
  • Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics like doxorubicin. The combination showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Research Findings

Recent research has focused on the production of this compound by endophytic fungi such as Pestalotiopsis microspora. These fungi not only produce this compound but also other taxanes, which can be harvested for therapeutic use:

  • Production Efficiency : The yield of this compound was found to be significantly higher when fungi were cultured in liquid media compared to solid media, indicating the importance of growth conditions on taxane production .
  • Comparative Analysis : In a comparative study involving various endophytes, Pestalotiopsis microspora produced the highest levels of this compound (11.8 mg/L), demonstrating its potential as a sustainable source for this valuable compound .

Q & A

Q. What experimental designs are recommended for assessing the cytotoxicity of 7-Epi-10-deacetyltaxol in cancer cell lines?

  • Methodology : Use concentration-gradient assays (e.g., 32.1–128.4 μM) to evaluate dose-dependent effects. Combine Annexin V/PI staining to quantify apoptosis rates via fluorescence microscopy and flow cytometry . Validate results with mitochondrial membrane potential assays (e.g., JC-1 dye) to confirm apoptosis pathways . Include controls such as untreated cells and paclitaxel as a reference compound.

Q. How is this compound isolated and purified from microbial sources?

  • Methodology : Employ endophytic fungi (e.g., Pestalotiopsis microspora) for fermentation. Extract metabolites using ethyl acetate, followed by chromatographic techniques (e.g., HPLC, silica gel chromatography). Confirm purity via NMR and mass spectrometry .

Q. What apoptotic markers are commonly used to study this compound's mechanism of action?

  • Methodology : Monitor caspase-3/7 activation, cytochrome c release, and DNA fragmentation. Use Western blotting for Bcl-2/Bax ratio analysis and mitochondrial permeability transition pore (MPTP) assays to assess intrinsic apoptosis pathways .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding affinity to mTOR in oral cancer models?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding energies and interactions of this compound with mTOR. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare results with paclitaxel and its analogues (e.g., 10-Deacetyltaxol) .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

  • Methodology : Optimize reversed-phase HPLC with fluorinated stationary phases (e.g., pentafluorophenyl columns) to resolve co-eluting taxane derivatives. Validate sensitivity via LC-MS/MS with multiple reaction monitoring (MRM) for low-abundance samples .

Q. How can researchers address resistance mechanisms to this compound in multidrug-resistant (MDR) cancer cells?

  • Methodology : Investigate efflux pump overexpression (e.g., P-gp) using qPCR and immunofluorescence. Test combination therapies with P-gp inhibitors (e.g., verapamil) and assess synergy via Chou-Talalay analysis. Evaluate mitochondrial apoptosis bypass mechanisms using CRISPR-Cas9 knockout models .

Q. What in vivo models are suitable for evaluating this compound's antitumor efficacy and toxicity?

  • Methodology : Use xenograft models (e.g., HepG2-derived tumors in nude mice) with intraperitoneal or intravenous administration. Monitor tumor volume regression, body weight changes, and histopathological toxicity in organs. Compare pharmacokinetic profiles (Cmax, AUC) with paclitaxel .

Q. How can bioprospecting strategies improve the discovery of novel this compound-producing endophytes?

  • Methodology : Screen endophytic fungi from taxonomically diverse plants using taxane-specific primers (e.g., ts gene probes). Apply metagenomic sequencing and LC-HRMS metabolomics to identify biosynthetic gene clusters and taxane derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50 values of this compound across studies?

  • Resolution : Standardize assay conditions (e.g., cell line passage number, serum concentration, exposure time). Cross-validate using orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion). Account for batch-to-batch variability in compound purity via HPLC-UV .

Q. Why do some studies report weak cytotoxicity in certain cancer lines (e.g., MCF-7) despite strong apoptotic effects in HepG2?

  • Resolution : Investigate cell-specific differences in drug uptake (e.g., SLCO transporter expression) or metabolic activation. Perform comparative proteomics to identify resistance markers (e.g., survivin overexpression) and test combinatorial epigenetic modulators (e.g., HDAC inhibitors) .

Methodological Best Practices

  • Structural Confirmation : Always use tandem MS/MS and 2D-NMR (e.g., HSQC, HMBC) to differentiate this compound from stereoisomers like 10-Deacetyltaxol .
  • Ethical Reporting : Follow journal guidelines (e.g., BMC Complementary Medicine) for apoptosis assay reproducibility, including raw fluorescence images and statistical tests (ANOVA with post-hoc Tukey) .

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